Product packaging for 1,4,6,7-Tetrabromo-dibenzofuran(Cat. No.:CAS No. 617707-81-0)

1,4,6,7-Tetrabromo-dibenzofuran

Cat. No.: B12589028
CAS No.: 617707-81-0
M. Wt: 483.77 g/mol
InChI Key: PTQBGQLQLZZSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,6,7-Tetrabromo-dibenzofuran is a high-purity, brominated aromatic compound belonging to the dibenzofuran family, a class of heterocyclic organic structures consisting of two benzene rings fused to a central furan ring . This compound is provided for Research Use Only (RUO) and is intended solely for laboratory research purposes; it is not intended for diagnostic, therapeutic, or personal use. Dibenzofuran and its halogenated derivatives serve as critical model substrates in environmental and microbiological research, particularly in studies investigating the microbial degradation of persistent toxic substances . While specific toxicological data for this tetrabromo congener is limited, polychlorinated dibenzofurans (PCDFs) are known to exhibit their toxicity primarily through binding to the aryl hydrocarbon receptor (AhR) . Activation of this receptor signaling pathway can lead to the upregulation of various genes, including those for cytochrome P450 enzymes, and is associated with body weight loss, thymic atrophy, and endocrine disruption . Researchers value this and related compounds for synthesizing advanced chemical ligands and for studying the environmental fate and transformation of polyhalogenated dibenzofurans, which are compounds of significant environmental concern often formed as unintended byproducts of combustion and industrial processes . As an industrial by-product, handling should adhere to strict safety protocols, using appropriate personal protective equipment to minimize risks associated with inhalation, ingestion, or dermal exposure .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H4Br4O B12589028 1,4,6,7-Tetrabromo-dibenzofuran CAS No. 617707-81-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

617707-81-0

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,4,6,7-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-6-3-4-8(15)12-9(6)5-1-2-7(14)10(16)11(5)17-12/h1-4H

InChI Key

PTQBGQLQLZZSBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C3=C(C=CC(=C3O2)Br)Br)Br)Br

Origin of Product

United States

Synthesis and Advanced Derivatization of 1,4,6,7 Tetrabromo Dibenzofuran

De Novo Synthetic Routes for PBDF Core Structures

De novo synthesis of the dibenzofuran (B1670420) core, followed by bromination, is a primary strategy for obtaining PBDFs. However, controlling the specific substitution pattern to yield 1,4,6,7-Tetrabromo-dibenzofuran is a complex task. General approaches to the dibenzofuran skeleton include palladium-catalyzed cyclization of diaryl ethers and reactions involving o-iododiaryl ethers.

The formation of PBDFs often occurs as unintentional byproducts during the thermal degradation of polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants. The cyclization of a PBDE precursor is a key pathway. For a tetrabrominated dibenzofuran, a plausible precursor would be a pentabrominated diphenyl ether with bromine atoms at positions that favor cyclization and subsequent formation of the 1,4,6,7-substitution pattern.

High temperatures, typically in the range of 700-850 °C, facilitate the loss of an ortho-bromine atom from PBDEs, which is a critical step for the cyclization to generate PBDFs epa.gov. The reaction conditions significantly influence the yield and isomer distribution of the resulting PBDFs.

Precursor TypeGeneral Reaction ConditionsKey Transformation
Polybrominated Diphenyl Ethers (PBDEs)High temperatures (700-850 °C)Loss of an ortho-bromine atom followed by intramolecular cyclization epa.gov.
Polybrominated Biphenyls (PBBs)Oxidative conditionsFormation of a C-O bond to create the furan (B31954) ring.
BromophenolsThermal reactionsSelf-condensation or cross-condensation reactions.

The formation of PBDFs from PBDEs is understood to proceed through a radical-based mechanism. The process is initiated by the homolytic cleavage of a C-Br bond at an ortho position on one of the phenyl rings, generating an aryl radical. This radical then undergoes an intramolecular cyclization by attacking the adjacent phenyl ring, leading to the formation of the dibenzofuran core nih.gov.

Computational studies using Density Functional Theory (DFT) have been employed to investigate the energetics of these pathways. These studies suggest that the formation of pre-PBDF intermediates from the coupling of bromophenoxy radicals is a viable mechanism epa.gov. The relative stability of the resulting radical intermediates and the activation barriers for the cyclization step are crucial in determining the final isomer distribution.

Isomer-Specific Synthesis Methodologies for this compound

Currently, there is a lack of established and documented isomer-specific synthesis methodologies for this compound in the scientific literature. The direct bromination of dibenzofuran typically leads to a mixture of isomers, and the separation of the desired 1,4,6,7-congener can be exceptionally challenging. Achieving regioselectivity in the bromination of the dibenzofuran core would require the use of directing groups or a multi-step synthesis involving the introduction of bromine atoms at specific positions through targeted reactions.

Preparation of Labeled Standards for Analytical Applications

The preparation of isotopically labeled standards is crucial for the accurate quantification of environmental contaminants like PBDFs using isotope dilution mass spectrometry. For this compound, this would typically involve the synthesis of the molecule with one or more atoms replaced by a stable isotope, most commonly ¹³C.

Derivatization Strategies for Enhanced Analytical Characterization

Derivatization is a chemical modification technique used to improve the analytical properties of a compound, such as its volatility, thermal stability, or detectability for techniques like gas chromatography (GC). For halogenated compounds like this compound, derivatization is not typically required for GC analysis as they are generally volatile and thermally stable.

However, derivatization can be crucial for the analysis of related precursor or metabolite compounds, such as hydroxylated PBDEs (OH-PBDEs). These compounds are often derivatized to increase their volatility and improve their chromatographic behavior. Common derivatization reagents for hydroxyl groups include diazomethane or silylation agents. While not directly applied to this compound, these strategies are relevant in the broader analytical context of PBDF-related compounds. An improved derivatization protocol for the simultaneous determination of alkylphenol ethoxylates and brominated flame retardants has been developed, which could be adapted for related analytes scielo.org.za.

Computational Chemistry in Synthetic Route Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanistic pathways of PBDF formation nih.gov. These theoretical calculations can provide valuable insights into the thermodynamics and kinetics of different reaction pathways, helping to predict the most likely products and potentially guide the design of synthetic routes.

For the synthesis of a specific isomer like this compound, computational modeling could be used to:

Evaluate the reactivity of different positions on the dibenzofuran ring towards electrophilic bromination.

Predict the stability of various brominated isomers.

Model the cyclization of potential PBDE precursors to assess the likelihood of forming the desired 1,4,6,7-substitution pattern.

Despite its potential, there are no specific computational studies in the available literature that focus on the design and optimization of a synthetic route for this compound.

Environmental Formation and Sources of 1,4,6,7 Tetrabromo Dibenzofuran

Incidental Formation during Anthropogenic Thermal Processes

A primary source of 1,4,6,7-tetrabromo-dibenzofuran is its formation as an unintentional byproduct during thermal processes such as industrial manufacturing, recycling, and uncontrolled burning. researchgate.net These processes can create conditions suitable for the transformation of certain bromine compounds into PBDFs.

Brominated flame retardants (BFRs) are a major class of precursors for the formation of polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs. capes.gov.brnih.gov Many consumer and industrial products, particularly plastics and electronics, are treated with BFRs to reduce flammability. researchgate.net During thermal stress, such as in manufacturing, recycling, or accidental fires, these BFRs can break down and reform into PBDD/Fs. researchgate.netcapes.gov.br

Key BFRs that act as precursors include:

Polybrominated Diphenyl Ethers (PBDEs): Commercial mixtures of PBDEs (penta-, octa-, and decaBDE) are significant sources. The thermal treatment of plastics containing PBDEs frequently leads to the formation of PBDD/Fs. researchgate.netcapes.gov.br These compounds can be found as impurities in PBDE products or formed during the manufacturing or combustion of plastics containing them. researchgate.net

Polybrominated Biphenyls (PBBs): The pyrolysis of PBBs has been demonstrated to produce PBDFs. nih.govnih.gov

Tetrabromobisphenol A (TBBPA): Both additively incorporated and polymer-linked TBBPA can lead to the formation of PBDD/Fs under thermal stress, challenging the previous assumption that polymer-bound TBBPA was less likely to form these byproducts. nih.gov

Other Brominated Compounds: A range of other brominated organic chemicals, including 2,4,6-tribromophenol (B41969) and 1,2-bis(tribromophenoxy)ethane, are also considered important precursors. inchem.org

The conditions of pyrolysis (thermal decomposition in the absence of oxygen) and combustion significantly influence the formation rates and types of PBDFs generated.

Temperature: Temperature is a critical factor. researchgate.net Studies on the pyrolysis of printed circuit boards showed that PBDD/F formation was highest at 600°C. researchgate.net Increasing the pyrolysis temperature from 850°C to 1200°C was found to decrease the total PBDD/F content by approximately 50%. researchgate.net Conversely, another study noted that the pyrolysis of PCBs at temperatures up to 700°C produced substantial yields of polychlorinated dibenzofurans (PCDFs). nih.gov

Oxygen Availability: Insufficient combustion conditions, such as those in accidental fires or uncontrolled burning, can lead to considerable formation of PBDD/Fs from BFRs. researchgate.net In contrast, controlled, high-temperature combustion can efficiently destroy BFRs and PBDD/Fs. researchgate.net The pyrolysis of PBBs in open tubes (with oxygen access) yielded significantly more tetrabromodibenzofuran compared to pyrolysis in sealed, nitrogen-flushed tubes, suggesting the formation mechanism involves oxygen attack. nih.govnih.gov

Catalysts: The presence of certain metals and other compounds can catalyze the formation of PBDD/Fs. The addition of antimony(III) oxide (often used as a synergist with BFRs), water, and metals like copper (Cu) and iron (Fe) can increase the amounts of PBDD/Fs formed during thermal processes. capes.gov.brnih.gov Copper, in particular, shows a high catalytic effect via the Ullmann reaction. nih.gov

Table 1: Influence of Temperature on PBDD/F Formation from Waste Printed Circuit Boards

Pyrolysis TemperatureEffect on PBDD/F Formation
600°CHighest PBDD/F formation observed in one study. researchgate.net
850°C to 1200°CIncreasing temperature in this range decreased total PBDD/F content by ~50%. researchgate.net

This table summarizes qualitative findings from cited research on the impact of temperature on the generation of PBDD/Fs during the thermal treatment of e-waste.

The thermal formation of PBDFs from BFRs can occur through several proposed mechanisms:

Precursor Pathway (Intramolecular Cyclization): This is a primary route for BFRs like PBDEs. It involves the removal of a bromine atom and a hydrogen atom from the PBDE molecule, followed by an intramolecular cyclization (ring-closure) to form the furan (B31954) ring structure of a PBDF. researchgate.netresearchgate.net

Radical Condensation/Coupling: This pathway involves the breakdown of BFRs into smaller brominated phenolic radicals. For example, 2,4,6-tribromophenol (TBP), a known BFR and breakdown product, can form radical intermediates through debromination. nih.gov These radicals can then undergo C-C coupling reactions to form PBDFs like 2,4,6,8-TBDF. nih.gov The formation of more toxic, 2,3,7,8-substituted congeners involves more complex debromination, bromine substitution, and rearrangement reactions. nih.gov

Oxygen Attack: In the case of PBBs, experimental evidence supports a mechanism where PBDF formation involves the attack of oxygen on the PBB compounds. nih.gov

Formation from Industrial By-products and Waste Streams (e.g., E-waste recycling)

Industrial processes and waste streams are significant sources of this compound.

E-waste: Electronic waste is a major contributor due to the high concentration of BFRs in plastics used for components like television casings and printed circuit boards. researchgate.netresearchgate.net Rudimentary and industrial recycling operations involving the thermal treatment of e-waste can release significant quantities of PBDD/Fs. capes.gov.brresearchgate.net Dust collected from television sets has been found to contain high concentrations of PBDEs and PBDFs, indicating their release from these products even during normal use. researchgate.net

Plastics Manufacturing and Recycling: PBDD/Fs can be formed in considerable amounts during the production and recycling processes of plastics that contain BFRs. capes.gov.br

Impurities in BFR Formulations: Commercial BFR products can contain PBDD/Fs as manufacturing impurities. inchem.org For instance, PBDFs have been found in commercial PBDE mixtures, TBBPA, and bromophenols, with the highest concentrations often detected in the distillation residues from their synthesis. inchem.org

Table 2: PBDD/F Formation from Pyrolysis of Printed Circuit Boards (PCBs)

Sample ConditionTotal 2,3,7,8-substituted PBDD/F Content (ng WHO2005-TEQ/kg)
PCBs with metals (at 600°C)7240 researchgate.net
PCBs without metals (at 600°C)3250 researchgate.net

This table presents data from a study on the pyrolysis of waste printed circuit boards, illustrating the significant potential for PBDD/F formation and the catalytic effect of metals.

Photolytic Formation Pathways from Brominated Organic Chemicals

Photodegradation, or the breakdown of chemicals by light, is another pathway for the formation of certain PBDFs. Higher brominated organic compounds can be transformed into lower brominated ones through photolysis.

Photolysis of Higher Brominated BFRs: The photolysis of the flame retardant decabromobiphenyl (B1669990) ether in a hexane (B92381) solution by both UV and sunlight has been shown to produce brominated dibenzofurans. nih.gov

Reductive Debromination: UV light can cause reductive debromination, where bromine atoms are removed from the molecule. researchgate.net This process can transform highly brominated PBDEs or PBDFs into congeners with fewer bromine atoms. For example, studies on polychlorinated dibenzofurans (PCDFs) show that photolysis preferentially removes halogens from the peri positions (1, 4, 6, and 9), which could similarly apply to PBDFs. researchgate.net

Transformation in Aquatic Environments: While studies on this compound are specific, research on related compounds shows that photolysis is a significant degradation mechanism in water. researchgate.netcsbsju.edu For instance, tetradecabromo-1,4-diphenoxybenzene, a BFR, is known to photolytically degrade to produce lower brominated by-products. nih.gov

Enzymatic and Light-Induced Coupling of Bromophenols

The coupling of bromophenols, which are themselves industrial chemicals and breakdown products of larger BFRs, can lead to the formation of PBDFs.

Thermal Coupling of Bromophenols: As mentioned in the thermal formation section, bromophenols like 2,4,6-tribromophenol are important precursors for PBDD/Fs under thermal conditions. nih.gov High levels of various bromophenols have been detected during the pyrolysis of electronic waste. researchgate.net The formation mechanism involves the coupling of bromophenol radicals. nih.gov

Light-Induced Coupling: While direct evidence for enzymatic formation of this compound is limited in the provided search results, the fundamental chemical reactions suggest possibilities. Photolysis of non-chlorinated dibenzofuran (B1670420) in lake water has been shown to yield 2,2′-dihydroxybiphenyl, indicating C-O bond cleavage and rearrangement can occur under environmental light conditions. csbsju.edu Similar light-induced reactions involving bromophenols could potentially lead to the formation of a dibenzofuran structure, although this specific pathway requires further investigation.

Comparative Analysis of Formation Profiles Across Different Sources

The formation profile and concentration of specific polybrominated dibenzofuran (PBDF) congeners, such as this compound, vary significantly depending on the source and the specific conditions of the thermal process. Key sources include the incineration of municipal and industrial waste and the thermal degradation of products containing brominated flame retardants (BFRs), such as electronic waste.

During the combustion of BFRs, the resulting PBDF profiles are influenced by factors such as the temperature and the presence of other substances like chlorine. For instance, an increase in the chlorine content in the input material can lead to a decrease in the ratio of PBDDs/PBDFs relative to their chlorinated counterparts (PCDDs/PCDFs) in the flue gas. nih.gov The incineration of materials containing BFRs, such as used television casings and printed circuit boards, can result in high concentrations of PBDFs in the raw materials, ranging from 3,000 to 130,000 ng/g. nih.gov

Studies on the pyrolysis of specific BFRs provide insight into the formation of different PBDF isomers. For example, the pyrolysis of Tetrabromobisphenol A (TBBPA), a widely used BFR, has been shown to produce various PBDFs. In these experiments, the most abundant tetrabrominated dibenzofuran isomer identified was 2,4,6,8-TeBDF under pyrolysis conditions. nih.gov This highlights that the specific isomer distribution is highly dependent on the precursor BFR and the process conditions.

Waste incineration is another significant source of PBDFs. The congener profiles of PBDFs in the flue gases of incinerators can vary. In industrial waste incinerators (IWIs), which often handle materials with higher concentrations of BFRs, the levels of PBDFs can be significantly higher than in municipal solid waste incinerators (MSWIs). Research has shown that the congener profiles in IWIs can be dominated by certain pentabrominated and hexabrominated dibenzofurans. nih.gov The co-incineration of industrial waste with municipal solid waste can also influence the emission profiles of PBDFs. europa.eunih.gov

The table below illustrates a comparative overview of PBDF formation from different sources, based on available research. It is important to note that specific quantitative data for the this compound congener is often not reported in literature, which tends to focus on the more toxic 2,3,7,8-substituted congeners or total PBDF concentrations. The data presented is therefore a generalized representation of tetrabrominated dibenzofuran (TeBDF) formation where specific isomer data is limited.

Illustrative Formation Profiles of Tetrabrominated Dibenzofurans (TeBDFs) from Various Sources
SourcePrecursor MaterialKey ProcessReported Dominant TeBDF Isomers/General FindingsReference
Pyrolysis of BFRsTetrabromobisphenol A (TBBPA)Laboratory-scale pyrolysis at 650°C2,4,6,8-TeBDF was the most abundant TeBDF isomer. nih.gov
Pyrolysis of BFRsPolybrominated Biphenyls (PBBs) - FireMaster FF-1Laboratory-scale pyrolysis at 380-400°CFormation of tetrabrominated dibenzofurans confirmed, with one isomer having a retention time equal to 2,3,7,8-TBDF. nih.gov
Waste IncinerationMunicipal Solid Waste (MSW)IncinerationPCDFs are generally more abundant than PCDDs. Specific TeBDF congener data is often limited in general MSWI emission profiles. nih.gov
Waste IncinerationIndustrial Waste (IW)IncinerationHigher concentrations of PBDFs compared to MSWIs. Congener profiles vary depending on the industrial waste stream. nih.gov
E-Waste ProcessingElectronic waste containing various BFRsThermal treatment (e.g., dismantling, recycling)High concentrations of PBDFs are known to be released. The congener profiles are complex and depend on the specific e-waste components and processing temperatures. nih.gov

The analysis of fly ash from incinerators also provides valuable information on the distribution of these compounds. The isomer patterns of PBDFs in fly ash can change with temperature, affecting which congeners are desorbed into the gas phase. nih.gov This further complicates the direct comparison of emission profiles from different facilities operating under varying conditions.

Advanced Analytical Methodologies for 1,4,6,7 Tetrabromo Dibenzofuran Characterization and Quantification

Sample Collection and Preparation Techniques from Diverse Environmental Matrices

For solid samples like soil and sediment, homogenization and drying are common preliminary steps. Drying can be performed at room temperature or in an oven at low temperatures (<40°C) to prevent the loss of analytes, followed by storage at -20°C or below. nih.gov The analysis of PBDFs, much like their chlorinated counterparts and PBDEs, requires methods with low detection limits and high selectivity due to their environmental prevalence and potential toxicity. researchgate.netnih.gov

The extraction process aims to efficiently transfer 1,4,6,7-Tetrabromo-dibenzofuran from the sample matrix into a solvent. The choice of extraction technique and solvent is crucial for achieving high recovery.

Commonly employed extraction techniques include:

Soxhlet Extraction (SE): A classic and widely used liquid-solid extraction method. cdc.gov

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to reduce extraction time and solvent consumption. cdc.govnih.gov

Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. nih.govnih.gov

Solid-Phase Extraction (SPE): Employs solid sorbents to isolate analytes from a liquid phase, often used for water samples or as a cleanup step. researchgate.netresearchgate.net

The selection of solvents is based on the polarity of the target analyte and the nature of the sample matrix. For nonpolar compounds like PBDFs, common solvents include hexane (B92381), dichloromethane, toluene (B28343), and mixtures thereof. nih.govcdc.gov Optimization of extraction parameters is critical. For instance, in a selective pressurized liquid extraction (S-PLE) method developed for similar halogenated compounds, optimal conditions were found to be a 3:2 (v/v) mixture of n-hexane-dichloromethane at 90°C and 1500 psi. nih.gov For complex matrices, the optimization of solvent mixtures, such as dichloromethane, methanol, and acetonitrile, can be performed to enhance extraction efficiency. frontiersin.org

Table 1: Comparison of Extraction Techniques for PBDFs and Related Compounds

Technique Principle Common Solvents Advantages Disadvantages
Soxhlet Extraction (SE) Continuous liquid-solid extraction with a refluxing solvent. Hexane, Toluene, Dichloromethane Exhaustive extraction, well-established. Time-consuming, large solvent volume.
Accelerated Solvent Extraction (ASE/PLE) Uses high temperature and pressure to increase extraction efficiency. Hexane/Dichloromethane mixtures Fast, reduced solvent use, automated. nih.gov High initial equipment cost.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample matrix. Hexane/Acetone Very fast, reduced solvent use. nih.gov Requires microwave-transparent vessels.
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid sample. Methanol, Acetonitrile, Dichloromethane Low solvent use, can combine extraction and cleanup. researchgate.net Can be prone to clogging with complex matrices.

Following extraction, the sample extract contains the target analytes along with a significant amount of co-extracted matrix components (e.g., lipids, pigments, sulfur). These interferences can suppress the analytical signal and damage the chromatographic system. Therefore, a thorough clean-up procedure is essential. researchgate.netcdc.gov

Multi-step clean-up procedures often involve column chromatography with various adsorbent materials. The choice of sorbent depends on the types of interferences to be removed. researchgate.net

Silica (B1680970) Gel: Often modified with sulfuric acid to remove oxidizable compounds like lipids. nih.gov

Florisil®: A magnesium-silicate gel effective for removing polar interferences. cdc.govnih.gov

Alumina (B75360): Used to separate compounds based on polarity. researchgate.netcdc.gov

Activated Carbon: Utilized for its ability to retain planar molecules like PBDFs, separating them from non-planar interferences. cdc.govosti.gov

Gel Permeation Chromatography (GPC): Separates molecules based on size, effectively removing large molecules like lipids. cdc.gov

For example, a multi-column cleanup system might involve passing the extract through a silica column, followed by an alumina column, and finally a carbon column to achieve a high degree of purity. chromatographyonline.com For samples with high lipid content, such as fish tissue, techniques like freezing-lipid filtration can remove over 90% of lipids prior to column chromatography. researchgate.net

Table 2: Common Sorbents for Sample Clean-up in PBDF Analysis

Sorbent Primary Function Target Interferences Removed Reference
Acid-modified Silica Gel Oxidation and removal of lipids Fats, oils, biogenic material nih.gov
Florisil® Adsorption of polar compounds Pigments, pesticides cdc.govnih.gov
Alumina Adsorption of polar compounds Lipids, polar interferences researchgate.netcdc.gov
Activated Carbon Retention of planar molecules Non-planar PCBs, other non-planar compounds cdc.govosti.gov
Gel Permeation Chromatography (GPC) Size exclusion Lipids, large macromolecules cdc.gov

A significant challenge in PBDF analysis is their separation from the often much more abundant PBDEs. Due to their structural similarities, they exhibit similar chemical properties, leading to co-extraction and co-elution. However, the planar structure of PBDFs versus the non-planar (twisted) structure of PBDEs allows for their separation using specific adsorbents.

Research has demonstrated that the use of a Florisil column during the clean-up process can achieve almost complete separation of PBDEs from PBDFs before the final analysis by GC/MS. cdc.gov Similarly, carbon-based columns are highly effective. The planar PBDFs are strongly retained on the carbon sorbent, while the non-planar PBDEs pass through. The PBDF fraction can then be eluted using a stronger solvent, such as toluene in a reverse-flow direction. osti.govsigmaaldrich.com

High-Resolution Gas Chromatography (HRGC) Separations

High-Resolution Gas Chromatography (HRGC), typically coupled with mass spectrometry (MS), is the cornerstone for the instrumental analysis of PBDFs. nih.govcdc.gov The technique is indispensable for separating the complex mixture of congeners that may be present in the final extract, allowing for isomer-specific identification and quantification. cdc.gov

The choice of the capillary GC column is the most critical factor for achieving the separation of individual PBDF isomers, including the target this compound, from other tetrabromo-dibenzofuran isomers and potential interferences. sigmaaldrich.com The separation is governed by the interactions between the analytes and the column's stationary phase. sigmaaldrich.com

For halogenated dibenzofurans and dioxins, columns with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5MS) are commonly used. researchgate.netresearchgate.net These columns separate isomers primarily based on their boiling points and degree of halogenation. However, for challenging separations of specific toxic isomers from other co-eluting congeners, more polar or selective stationary phases are required. researchgate.net

Highly polar cyanosiloxane phases (e.g., SP-2331) and specialized silphenylene silicone co-polymer (Si-Arylene) phases have been developed to provide unique selectivity for planar aromatic compounds. sigmaaldrich.comresearchgate.netresearchgate.net These phases can resolve critical isomer pairs that co-elute on standard 5% phenyl columns. researchgate.netresearchgate.net Column dimensions also play a role; longer columns (e.g., 30-60 m) generally provide better resolution. cdc.govsigmaaldrich.com

Table 3: GC Columns for Isomer-Specific Analysis of Halogenated Aromatic Compounds

Stationary Phase Type Example Column Name Polarity Selectivity/Application Reference
5% Phenyl Polysiloxane DB-5ms, HP-5MS, Rtx-5MS Low General purpose, separates based on boiling point. researchgate.netresearchgate.net
Mid-High Polarity Cyanosiloxane SP-2331 High High selectivity for geometric isomers and dioxins/furans. sigmaaldrich.com
Silphenylene Co-polymer VF-Xms Low-Mid Enhanced selectivity for planar aromatic compounds (PCDD/Fs). researchgate.net
50% Phenyl Polysiloxane Rxi-17SilMS Mid Used in GCxGC for resolving complex mixtures of PCDD/Fs. nih.gov

Identifying every PBDF isomer in a complex chromatogram can be difficult, especially when analytical standards are not available for all 135 congeners. In these cases, retention time prediction models can be invaluable tools for the tentative identification of isomers. nih.govchromatographyonline.com

High-Resolution Mass Spectrometry (HRMS) Detection and Quantification

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone for the definitive analysis of halogenated compounds like this compound. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide high mass accuracy. nih.gov This capability allows for the determination of the elemental composition of an ion based on its exact mass, which is critical for distinguishing the target analyte from co-eluting isobaric interferences.

The primary advantage of HRMS in this context is its ability to perform full-scan data acquisition with high sensitivity, enabling both targeted and untargeted screening. nih.gov For targeted analysis of this compound, HRMS can selectively monitor for its specific high-resolution accurate mass, significantly reducing background noise and enhancing detection limits. In untargeted approaches, the comprehensive data collected can be retrospectively analyzed for other potential contaminants without the need for re-injection of the sample. nih.gov The resolving power of the HRMS instrument is a critical parameter; for instance, in the analysis of complex matrices like forage maize, a resolving power of 35,000 to 70,000 FWHM (full width at half maximum) may be required to achieve accurate mass assignments (less than 5 ppm error). nih.gov

Table 1: Comparison of Common HRMS Platforms

HRMS PlatformKey AdvantagesTypical Applications in Environmental Analysis
Time-of-Flight (TOF) Fast acquisition rates, wide mass range, high ion transmission efficiency. nih.govWidely used for screening and quantification of environmental contaminants. nih.gov
Orbitrap High resolving power, high mass accuracy, excellent sensitivity. nih.govQuantitative analysis of mycotoxins in complex feeds, screening of pesticides. nih.goveurl-pesticides.eu
FT-ICR Highest available resolving power and mass accuracy. nih.govStructural elucidation of complex molecules, advanced research applications. nih.gov

Ionization Techniques (e.g., Electron Ionization)

The initial step in mass spectrometric analysis is the ionization of the target molecule. For PBDFs, including this compound, Electron Ionization (EI) is a commonly employed technique. nih.govwikipedia.org EI is considered a "hard" ionization method because it uses highly energetic electrons (typically 70 eV) to bombard the analyte molecule. wikipedia.orgcreative-proteomics.com This process imparts significant energy, leading to the formation of a molecular ion (M⁺) and extensive, reproducible fragmentation. wikipedia.orgyoutube.com

The characteristic fragmentation pattern produced by EI serves as a molecular fingerprint, which is invaluable for structural confirmation. creative-proteomics.comyoutube.com For brominated compounds, a key feature of the EI mass spectrum is the isotopic pattern resulting from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This creates a distinctive pattern of peaks for the molecular ion and any bromine-containing fragments, aiding in the identification of the number of bromine atoms in an ion. In the analysis of polybrominated diphenyl ethers (PBDEs), a class of compounds structurally related to PBDFs, EI typically results in the [M - nBr]⁺ ion being the dominant peak. nih.gov

While the extensive fragmentation of EI is excellent for identification, it can sometimes lead to a low abundance of the molecular ion, which can be a disadvantage for quantification. youtube.com Therefore, alternative, "softer" ionization techniques like Negative Chemical Ionization (NCI) are also used, as they produce less fragmentation and can enhance the signal of the parent ion. nih.gov

Tandem Mass Spectrometry (MS/MS) Applications

Tandem Mass Spectrometry, also known as MS/MS, adds another dimension of selectivity and specificity to the analysis of this compound. nih.gov An MS/MS experiment involves multiple stages of mass analysis. nih.gov In a typical setup, a precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions (or "daughter ions") are then analyzed in a second mass analyzer. nih.govunt.edu

This technique is exceptionally powerful for several reasons:

Enhanced Selectivity: By monitoring a specific transition from a precursor ion to a product ion (a technique known as Selected Reaction Monitoring or SRM), it is possible to detect and quantify analytes with very high selectivity, even in the presence of a complex matrix. researchgate.net

Structural Elucidation: The fragmentation patterns generated in the collision cell provide detailed structural information about the precursor ion, helping to confirm the identity of the analyte. researchgate.netnih.gov

Improved Signal-to-Noise Ratio: Since the detector is set to only monitor for specific product ions, chemical noise from the matrix is significantly reduced, leading to lower detection limits.

Different types of mass analyzers can be combined to create tandem instruments, such as quadrupole-quadrupole (QqQ), quadrupole-time-of-flight (Q-TOF), and ion trap systems. nih.govunt.edu For quantitative analysis, QqQ instruments operating in SRM mode are often the gold standard due to their high sensitivity and selectivity. For identification and confirmation, hybrid instruments like Q-TOF are beneficial as they provide high-resolution accurate mass measurements for both precursor and product ions. nih.gov

Isotopic Dilution and Abundance Analysis for Confirmation

Isotope dilution analysis is a powerful quantitative technique that is highly recommended for the accurate determination of trace contaminants like this compound. itrcweb.org This method involves adding a known amount of an isotopically labeled version of the target analyte (e.g., ¹³C₁₂-1,4,6,7-Tetrabromo-dibenzofuran) to the sample before extraction and cleanup. nih.gov

This labeled internal standard behaves almost identically to the native (unlabeled) analyte throughout the entire analytical procedure, including extraction, cleanup, and chromatographic separation. itrcweb.org Any losses of the analyte during sample preparation will be mirrored by losses of the internal standard. By measuring the ratio of the response of the native analyte to the labeled standard in the final mass spectrometric analysis, an accurate quantification can be achieved that corrects for variations in recovery. itrcweb.org This approach significantly improves the precision and accuracy of the results. itrcweb.org

Furthermore, the analysis of isotopic abundance provides a critical layer of confirmation. The distinct isotopic pattern generated by the four bromine atoms in this compound, due to the ⁷⁹Br and ⁸¹Br isotopes, must match the theoretical pattern for a positive identification. HRMS allows for the precise measurement of these isotopic ratios, providing a high degree of confidence in the identification of the compound.

Quality Assurance and Quality Control (QA/QC) in PBDF Analysis

Key QC measures in a typical analytical workflow for this compound include:

Method Blanks: These are samples of a clean matrix that are processed and analyzed in the same manner as the field samples. They are used to identify any contamination introduced during the analytical process. epa.gov

Spiked Samples (Matrix Spikes): A known quantity of the analyte is added to a sample, which is then analyzed to determine the recovery of the analyte and assess matrix effects. epa.gov

Duplicates/Replicates: A sample is split into two or more subsamples that are analyzed independently to assess the precision of the method. epa.gov

Calibration Standards: A series of solutions with known concentrations of the analyte are used to calibrate the instrument response. epa.gov

Internal Standards: As described in the isotopic dilution section, labeled standards are crucial for correcting for analytical variability. epa.gov

A comprehensive QA plan ensures that all procedures are documented, personnel are properly trained, and corrective actions are taken when QC checks fall outside of established acceptance criteria. iges.or.jpepa.gov

Development of Standardized Analytical Methods for PBDFs

The development of standardized analytical methods is crucial for ensuring data comparability across different laboratories and studies. While specific standardized methods exclusively for this compound may not be as widespread as those for legacy pollutants like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), the principles and techniques are largely transferable. epa.gov

Methods for analyzing PBDFs often face challenges due to potential interferences from structurally similar compounds, such as polybrominated diphenyl ethers (PBDEs). researchgate.net Therefore, method development focuses heavily on optimizing cleanup and fractionation steps to separate PBDFs from these interferences before instrumental analysis. researchgate.net Techniques like chromatography on Florisil or carbon columns have been developed to achieve this separation. researchgate.netpublications.gc.ca

Standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA) for related compounds, provide detailed protocols for sample extraction, cleanup, and analysis by HRGC/HRMS. epa.gov These methods incorporate rigorous QA/QC requirements to ensure data quality. epa.gov The ongoing development and optimization of such analytical methodologies are paramount as new brominated compounds emerge and regulatory interest in them grows. nih.gov

Environmental Occurrence and Distribution Patterns of 1,4,6,7 Tetrabromo Dibenzofuran

Occurrence and Levels in Atmospheric Compartments (e.g., Air, Dust)

Data specifically quantifying 1,4,6,7-Tetrabromo-dibenzofuran in atmospheric compartments are scarce. However, studies on the broader class of tetrabromodibenzofurans (TeBDFs) indicate their presence in both indoor and outdoor air and dust. The primary route of entry into the atmosphere is through emissions from industrial processes and the incineration of waste containing brominated compounds. inchem.org

Indoor environments can show elevated concentrations of PBDFs, including TeBDFs, due to the off-gassing from consumer products treated with BFRs, such as electronics and furniture. These compounds can adsorb to airborne particulate matter and settle in dust. While specific levels for this compound are not well-documented, the general pattern of PBDF contamination suggests its likely presence in these matrices.

Table 1: General Findings on Tetrabromodibenzofurans in Atmospheric Samples

CompartmentGeneral FindingsPotential Sources
Ambient Air Detected in both gaseous and particulate phases.Industrial emissions, waste incineration. inchem.org
Indoor Air Higher concentrations than outdoor air in some studies.Off-gassing from consumer products.
Dust Serves as a significant reservoir for PBDFs.Settling of airborne particles, degradation of BFR-containing products.

Note: This table represents general findings for tetrabromodibenzofurans, as specific data for this compound is limited.

Occurrence and Levels in Aquatic Environments (e.g., Water, Sediment)

The hydrophobic nature of this compound suggests that it will have low solubility in water and a high tendency to partition to sediment and suspended particulate matter. The primary pathways for entry into aquatic environments include atmospheric deposition, runoff from contaminated soils, and wastewater effluents. inchem.org

Occurrence and Levels in Terrestrial Environments (e.g., Soil, Sludge)

Terrestrial environments can become contaminated with this compound through atmospheric deposition and the application of sewage sludge to land. inchem.org Sewage sludge, a byproduct of wastewater treatment, can be enriched with various contaminants, including PBDFs, that are washed off from consumer products and discharged into the wastewater stream.

The persistence and low mobility of TeBDFs in soil suggest that they will accumulate over time, particularly in the upper soil layers. The specific concentrations of this compound in soil and sludge are not well-characterized in the available literature.

Presence in Biota (e.g., Marine Mammals, Fish, Plants, focusing on detection methods and concentrations)

Due to its lipophilic ("fat-loving") nature, this compound is expected to bioaccumulate in the fatty tissues of organisms. This process can lead to biomagnification, where the concentration of the compound increases at successively higher levels of the food chain.

Detection Methods: The analysis of PBDFs, including this compound, in biological samples is a complex process. It typically involves extraction of the lipids from the tissue, followed by a multi-step cleanup to remove interfering compounds. High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the standard analytical technique for the detection and quantification of these compounds at the very low levels at which they are typically found in the environment. nih.goveurofinsus.com

Concentrations in Biota: While specific data for this compound are limited, studies have detected other PBDF congeners in a variety of organisms. For example, various PBDFs have been identified in fish and marine mammals. The congener profile in biota can differ from that in the environment due to differences in uptake, metabolism, and excretion rates among different congeners.

Table 2: General Occurrence of Tetrabromodibenzofurans in Biota

BiotaGeneral Findings
Marine Mammals PBDFs have been detected in the blubber of various marine mammals.
Fish Accumulation of PBDFs has been observed, with potential for transfer to higher trophic levels. researchgate.net
Plants Limited data available, but uptake from contaminated soil is a potential pathway.

Note: This table reflects general findings for tetrabromodibenzofurans, as specific data for this compound is limited.

Spatial and Temporal Distribution Trends and Influencing Factors

The spatial distribution of this compound is expected to be widespread, with higher concentrations found near source areas such as industrial zones and urban centers. researchgate.net Long-range atmospheric transport can, however, lead to the presence of these compounds in remote regions, far from their original sources.

Temporal trends in the environmental concentrations of PBDFs are complex and influenced by changes in the production and use of BFRs, as well as by environmental regulations. In regions where certain BFR formulations have been phased out, a decrease in the environmental levels of the associated PBDFs may be observed over time. However, the persistence of these compounds means that they will remain in the environment for many years.

Factors influencing the distribution of this compound include:

Proximity to sources: Higher levels are expected near industrial facilities that produce or use BFRs, and near waste incinerators.

Environmental conditions: Factors such as temperature, rainfall, and wind patterns can affect the transport and deposition of the compound.

Physicochemical properties: The low water solubility and high lipophilicity of the compound will govern its partitioning between different environmental compartments.

Global and Regional Transport Mechanisms and Atmospheric Deposition

The primary mechanism for the global and regional transport of this compound is long-range atmospheric transport. unbc.ca PBDFs can be transported over long distances either in the gaseous phase or adsorbed to airborne particulate matter. unbc.ca

Atmospheric Deposition: The removal of this compound from the atmosphere occurs through both wet and dry deposition.

Wet deposition: This involves the removal of the compound from the atmosphere by precipitation (rain, snow, etc.).

Dry deposition: This is the process by which the compound settles out of the atmosphere in the absence of precipitation, either as a gas or attached to particles.

The relative importance of wet and dry deposition will depend on the physicochemical properties of the specific congener, local meteorological conditions, and the characteristics of the receiving surface.

Environmental Fate and Transformation Processes of 1,4,6,7 Tetrabromo Dibenzofuran

Photolytic Degradation Pathways and Mechanisms

Photolytic degradation, the breakdown of compounds by light, is a significant transformation pathway for halogenated aromatic compounds like 1,4,6,7-tetrabromo-dibenzofuran. This process primarily involves the cleavage of carbon-bromine bonds.

The primary mechanism of photolytic degradation for polybrominated dibenzofurans (PBDFs) is reductive debromination. This process involves the removal of bromine atoms from the aromatic rings, leading to the formation of less brominated dibenzofurans. While specific studies on the photoproducts of this compound are limited, research on analogous compounds provides insight into the expected transformation products. For instance, the photolysis of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a structurally similar chlorinated compound, results in the formation of 2,3,7-trichlorodibenzo-p-dioxin (B1595472) as a main degradation product mdpi.com. By analogy, the photolysis of this compound is expected to yield tribromo-, dibromo-, and monobromo-dibenzofurans as intermediate products, eventually leading to the parent compound, dibenzofuran (B1670420).

The pyrolysis of the polybrominated biphenyl (B1667301) (PBB) fire retardant, FireMaster FF-1, at high temperatures has been shown to produce tetra- and pentabrominated dibenzofurans nih.gov. One of the identified tetrabromodibenzofuran compounds had a retention time equal to that of 2,3,7,8-tetrabromodibenzofuran (B3055897) (TBDF) nih.gov.

Table 1: Potential Photolytic Degradation Products of this compound (Analogous to TCDD degradation)

Parent Compound Potential Intermediate Photoproducts Final Product
This compoundTribromodibenzofurans, Dibromodibenzofurans, MonobromodibenzofuransDibenzofuran

This table is based on analogous degradation pathways of similar compounds.

The rate and efficiency of photolytic degradation are significantly influenced by the wavelength of light and the surrounding environmental medium. Studies on 2,3,7,8-TCDD have demonstrated that UV irradiation at both 254 nm and 302 nm can effectively decompose the compound, with degradation reaching 98-99% after five hours in a methanol/tetrahydrofuran solution mdpi.com. The presence of photocatalysts, such as silver-titanium doped Y-zeolite (AgTiY), can further enhance the degradation rate mdpi.com.

The environmental medium also plays a crucial role. For instance, the photolysis of brominated flame retardants is influenced by the type of solvent, which can affect the rate of degradation mdpi.com. The presence of natural photosensitizers in water can also accelerate the photodegradation process.

Biological Transformation Mechanisms (e.g., Microbial Degradation)

Microbial degradation is another critical pathway for the transformation of persistent organic pollutants. Both anaerobic and aerobic microorganisms have been shown to degrade dibenzofurans and their halogenated derivatives, although the mechanisms and resulting products differ significantly.

Under anaerobic conditions , the primary microbial transformation process for highly halogenated compounds is reductive dehalogenation. This is carried out by specific bacteria, such as those from the Dehalococcoides genus, which can use halogenated compounds as electron acceptors in a process known as "dehalorespiration" nih.gov. This process is crucial for the detoxification of highly chlorinated polychlorinated biphenyls (PCBs) in aquatic sediments and is expected to be a key pathway for the transformation of this compound in similar environments nih.gov.

In aerobic environments , the microbial degradation of dibenzofuran and its lightly halogenated derivatives is typically initiated by dioxygenase enzymes. Bacteria such as Staphylococcus auriculans DBF63 and Sphingomonas sp. strain RW1 can attack the aromatic rings of dibenzofuran nih.govnih.govnih.govnih.gov. This initial attack leads to the formation of hydroxylated intermediates, which can then undergo ring cleavage, breaking down the stable aromatic structure nih.govnih.gov.

While specific microbial metabolites of this compound have not been extensively documented, studies on related compounds provide valuable insights.

For the parent compound, dibenzofuran, degradation by Staphylococcus auriculans DBF63 has been shown to produce salicylic (B10762653) acid and gentisic acid as metabolites nih.govnih.gov. Sphingomonas sp. strain RW1 degrades dibenzofuran via an initial angular dioxygenation, leading to the formation of 2,2',3-trihydroxybiphenyl, which is further metabolized nih.govnih.gov.

In a study on the metabolism of several brominated dibenzofurans in mice, all tested compounds were metabolized into monohydroxylated products in the liver mdpi.com. This suggests that hydroxylation is a key metabolic pathway.

Table 2: Identified Microbial Metabolites of Dibenzofuran and Brominated Dibenzofurans (from analogous compounds)

Parent Compound Microorganism/System Identified Metabolites Reference
DibenzofuranStaphylococcus auriculans DBF63Salicylic acid, Gentisic acid nih.govnih.gov
DibenzofuranSphingomonas sp. strain RW12,2',3-Trihydroxybiphenyl nih.govnih.gov
Brominated DibenzofuransMice (in vivo)Monohydroxylated products mdpi.com
2,3,7,8-Tetrachlorodibenzo-p-dioxinPenicillium sp. QI-14,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol, 2-Hydroxy-1,4-benzoquinone, 1,2,4-Trihydroxybenzene, β-ketoadipic acid nih.gov

Chemical Transformation Reactions (e.g., Hydrolysis, Oxidation)

Information regarding the chemical transformation of this compound through reactions such as hydrolysis and oxidation is limited in the available scientific literature. However, the general stability of the dibenzofuran ring structure suggests that it would be resistant to hydrolysis under normal environmental conditions. Oxidation processes, particularly advanced oxidation processes, could potentially degrade the compound, but specific studies on this compound are lacking. The pyrolysis of polybrominated biphenyls in the presence of oxygen has been shown to form brominated dibenzofurans, indicating that oxidative conditions at high temperatures can lead to the formation of these compounds nih.gov.

Sorption and Desorption Dynamics in Environmental Media

The movement and bioavailability of this compound in the environment are heavily influenced by its sorption and desorption characteristics in media such as soil and sediment. Due to its chemical structure as a highly brominated aromatic compound, it is expected to be strongly lipophilic, or "fat-loving." This property is a primary determinant of its environmental partitioning behavior.

Detailed sorption-desorption studies on the parent compound, dibenzofuran, reveal that soil organic matter plays a principal role in the extent of sorption. csic.es However, sorption levels are not solely predictable based on organic carbon content; soils with higher clay content have demonstrated smaller organic C-normalized sorption coefficients (Koc). csic.es For dibenzofuran, laboratory experiments using a batch equilibration procedure showed that desorption isotherms exhibited minimal hysteresis, which points to weak interaction mechanisms between the compound and the soil particles. csic.es

While specific experimental data for this compound are scarce, its properties can be inferred from closely related isomers. For instance, 1,3,7,8-tetrabromo-dibenzofuran (B14234102) has a very high predicted octanol-water partition coefficient (log Kow), a key indicator of sorption potential. epa.gov A high log Kow value suggests a strong tendency to partition from water into organic phases, such as the organic matter present in soil and sediments. This implies that this compound likely binds tightly to solid environmental matrices, reducing its mobility in water and its bioavailability.

Physicochemical Properties of a Related Isomer Relevant to Sorption

PropertyValue (for 1,3,7,8-Tetrabromo-dibenzofuran)Implication for Environmental Sorption
log Kow (Octanol-Water Partition Coefficient) 7.13 (Predicted) epa.govIndicates very high lipophilicity and a strong tendency to adsorb to organic matter in soil and sediment.
log BCF (Bioconcentration Factor) 5.97 (Predicted) epa.govSuggests a high potential for accumulation in the fatty tissues of organisms from the surrounding environment.

This interactive table provides data for a related isomer, which helps in understanding the probable behavior of this compound.

Volatilization and Atmospheric Transport Processes

Volatilization from soil or water surfaces into the atmosphere is a critical process for the long-range transport of many persistent organic pollutants. envirocomp.com This process is governed by a compound's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water.

For this compound, a very low predicted vapor pressure suggests that it has a low tendency to volatilize from surfaces into the atmosphere. epa.gov Compounds with high lipophilicity (high log Kow) and low volatility tend to remain bound to soil and sediment particles. envirocomp.com Therefore, significant transport in the gaseous phase is unlikely.

Instead, the atmospheric transport of compounds like this compound is more likely to occur through adsorption to airborne particulate matter (e.g., dust and soot). envirocomp.com These contaminated particles can then be transported over long distances by wind currents before being removed from the atmosphere via wet or dry deposition. This mechanism is less efficient than gas-phase transport but can still contribute to the global distribution of persistent and particle-bound chemicals. envirocomp.com

Physicochemical Properties Relevant to Volatilization and Transport

PropertyValue (for 1,3,7,8-Tetrabromo-dibenzofuran)Implication for Volatilization and Transport
log(VP) (Vapor Pressure in log(Pa)) -7.63 (Predicted) epa.govIndicates extremely low volatility, limiting its ability to evaporate from soil or water into the air.
Henry's Law Constant Low (Inferred)A low vapor pressure and high water insolubility suggest a low Henry's Law constant, indicating a low potential for volatilization from aqueous solutions. itrcweb.orgitrcweb.org

This interactive table uses data from a related isomer to illustrate the likely low volatility of this compound.

Modeling of Environmental Persistence and Transport

To understand the comprehensive environmental behavior of this compound, scientists use multi-media environmental fate models. cefic-lri.orgnih.gov These models are computational tools that integrate a compound's physicochemical properties with the characteristics of a defined environment to simulate its distribution, transformation, and persistence. cefic-lri.orgnih.gov

These models evaluate the dynamic exchange between different environmental compartments, including air, water, soil, and sediment. cefic-lri.org For persistent organic pollutants like PBDFs, fugacity-based models are often employed. nih.gov Simulations for similar compounds (PCDDs/PCDFs) show that due to their properties—low vapor pressure and high sorption—the major environmental sinks are soil and sediment, where they can persist for long periods. nih.gov

Level III models calculate the steady-state distribution of a chemical under continuous emission, showing where it will likely accumulate. cefic-lri.org

Level IV models are dynamic, capable of simulating how concentrations change over time, which can predict the environmental response to changes in emissions. cefic-lri.org

By using these models, researchers can forecast the long-term fate of this compound, assess its potential for long-range transport, and identify the environmental compartments of greatest concern without being solely reliant on direct, and often difficult, field measurements. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
1,3,7,8-Tetrabromo-dibenzofuran
Dibenzofuran
Polychlorinated dibenzo-p-dioxins (PCDDs)
Polychlorinated dibenzofurans (PCDFs)
Polybrominated dibenzofurans (PBDFs)
Hexachlorobenzene (HCB)
Dichlorodiphenyltrichloroethane (DDT)

Theoretical and Computational Chemistry of 1,4,6,7 Tetrabromo Dibenzofuran

Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the chemical and physical properties of 1,4,6,7-Tetrabromo-dibenzofuran. Density Functional Theory (DFT) and ab initio methods are powerful tools for this purpose. frontiersin.orgsourceforge.io For the parent compound, dibenzofuran (B1670420), DFT calculations using the B3LYP method with a 6-311G(d,p) basis set have been employed to analyze its electronic characteristics. researchgate.net

These studies reveal the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For dibenzofuran, the HOMO-LUMO energy gap has been calculated to be approximately 5.028 eV. researchgate.net This gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the presence of four bromine atoms, which are electron-withdrawing, is expected to significantly influence the electronic structure. The bromine atoms would lower the energy of both the HOMO and LUMO, and likely reduce the HOMO-LUMO gap, thereby affecting its reactivity. The molecular electrostatic potential (MEP) and electrostatic potential (ESP) analyses for dibenzofuran show negative potential localized around the benzene (B151609) rings and the oxygen atom, indicating nucleophilic regions, while positive potential is found around the hydrogen atoms, indicating electrophilic regions. researchgate.net In this compound, the bromine atoms would further enhance the positive potential on the aromatic rings, making them more susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of Dibenzofuran

PropertyValue
HOMO-LUMO Energy Gap5.028 eV
Chemical Potential (μ)-3.751 eV
Electronegativity (χ)3.751 eV
Global Hardness (η)2.514 eV
Global Softness (ζ)0.398 (eV)⁻¹
Electrophilicity Index (ω)2.798 eV

Data for the parent compound, dibenzofuran, which serves as a model for understanding the electronic structure of its brominated derivatives. researchgate.net

Conformer Analysis and Energetics

Computational methods can be used to perform a detailed scan of the potential energy surface to identify the most stable conformer. For a molecule like this compound, this would likely confirm a single, low-energy planar or near-planar conformation. The energetic cost of distorting the molecule from this planar geometry would be high due to the disruption of the aromatic system.

Prediction of Reactivity and Stability

The reactivity and stability of this compound can be predicted from its calculated electronic properties. The HOMO and LUMO energies are particularly important in this regard. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

The presence of four electron-withdrawing bromine atoms in this compound will lower the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. The bromine atoms also increase the molecule's stability towards electrophilic attack by deactivating the aromatic rings.

Global reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, can be calculated to provide a quantitative measure of the molecule's reactivity. researchgate.net For dibenzofuran, these have been calculated, and similar calculations for this compound would provide valuable insights into its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) Model Development (limited to physicochemical descriptors)

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. researchgate.net For this compound, a QSAR model could be developed to predict properties such as its toxicity or environmental fate based on a set of calculated molecular descriptors.

The most common physicochemical descriptors used in QSAR studies include hydrophobic, electronic, and steric parameters. slideshare.netmlsu.ac.in For this compound, these descriptors can be calculated using computational methods.

Table 2: Relevant Physicochemical Descriptors for QSAR Modeling of this compound

Descriptor TypeExamplesRelevance
Hydrophobic LogP (Octanol/Water Partition Coefficient)Indicates the compound's tendency to bioaccumulate in fatty tissues.
Electronic Dipole Moment, HOMO/LUMO Energies, Atomic ChargesRelate to the molecule's reactivity and interaction with biological targets.
Steric Molecular Volume, Surface Area, Molar RefractivityDescribe the size and shape of the molecule, which can influence its binding to receptors.
Topological Connectivity IndicesQuantify the branching and connectivity of the molecular structure.

These descriptors can be calculated computationally and used to build predictive QSAR models.

Prediction of Spectroscopic Signatures for Identification

Computational chemistry can be used to predict the spectroscopic signatures of this compound, which are crucial for its identification and characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. For the parent dibenzofuran, C-C, C-H, and C-O vibrational peaks have been identified computationally. researchgate.net For this compound, characteristic C-Br stretching and bending vibrations would also be predicted, in addition to the vibrations of the dibenzofuran core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted spectra can be compared with experimental data to confirm the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. mdpi.com This provides information about the electronic structure and conjugation within the molecule.

Reaction Mechanism Studies Using Computational Approaches (e.g., formation, degradation)

Computational approaches are invaluable for elucidating the mechanisms of chemical reactions, including the formation and degradation of this compound. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and products. nih.gov

For instance, studies on the oxidation mechanism of dibenzofuran have used DFT to identify the lowest energy pathways for its reaction with molecular oxygen. nih.gov These studies show that the initial reaction leads to the formation of a peroxy radical, which can then undergo various rearrangements. nih.gov Similar computational studies could be applied to understand the degradation pathways of this compound in the environment, for example, through hydroxyl radical-initiated oxidation.

The formation of polybrominated dibenzofurans often occurs as unintentional byproducts in industrial processes. Computational modeling can help to understand the thermochemistry and kinetics of these formation reactions, providing insights into how to minimize their production.

Comparative Analysis with Other Polybrominated Dibenzofuran Isomers and Analogues

Polybrominated dibenzofurans (PBDFs) represent a class of persistent organic pollutants that are of significant environmental concern. researchgate.net While sharing a common dibenzofuran (B1670420) core, the number and position of bromine atoms on this structure give rise to numerous congeners, each with potentially unique properties and behaviors. This comparative analysis focuses on 1,4,6,7-Tetrabromo-dibenzofuran and its relationship with other PBDF isomers and analogues, exploring differences in their formation, analysis, environmental behavior, and theoretical characteristics.

Future Research Directions and Emerging Areas for 1,4,6,7 Tetrabromo Dibenzofuran Studies

Development of Novel and Efficient Isomer-Specific Synthetic Routes

A significant challenge in the study of individual PBDF congeners like 1,4,6,7-TBDF is the availability of pure analytical standards. The synthesis of specific isomers is often complex and can result in low yields. Future research will likely focus on developing novel and efficient synthetic routes that are highly isomer-specific.

Current synthetic approaches can be resource-intensive. For instance, the synthesis of some brominated compounds involves multi-step reactions, such as reacting a starting material like 1α,2α-epoxy-4,6-androstadiene-3,17-dione with hydrobromic acid (HBr) to produce a bromo-substituted product. nih.gov Another general strategy involves a cobalt-catalyzed reaction using tert-butyl hydroperoxide (TBHP) as an oxidant to construct dicarbonyl compounds, which could be adapted for precursor synthesis. organic-chemistry.org

The development of template-directed synthesis, which uses a metal center to guide the formation of a specific macrocyclic structure, could offer a pathway to more controlled and efficient synthesis of precursors for compounds like 1,4,6,7-TBDF. researchgate.net Advances in catalysis, including the use of palladium catalysts in intramolecular cyclization, could also be explored to create the dibenzofuran (B1670420) backbone with high specificity. researchgate.net The goal is to create cost-effective, high-yield methods to produce individual congeners, which are essential for toxicological studies and for use as certified reference materials in analytical chemistry.

Advancement of Hyphenated Analytical Techniques for Trace Analysis

The detection of trace levels of 1,4,6,7-TBDF in complex environmental matrices is a significant analytical challenge. Hyphenated analytical techniques, which combine a separation method with a detection method, are crucial for this purpose. chromatographytoday.comijarnd.com The most common and powerful of these is Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is the state-of-the-art method for the analysis of brominated dioxins and furans. nih.gov However, challenges remain, including potential interference from other brominated compounds like polybrominated diphenyl ethers (PBDEs). nih.gov

Future advancements are expected in several areas:

Improved Chromatographic Separation: Development of new GC columns with novel stationary phases could enhance the separation of closely related PBDF isomers.

Enhanced Mass Spectrometry: Advances in mass spectrometry, such as tandem MS (MS-MS), can improve selectivity and reduce background noise, allowing for lower detection limits. ijpsjournal.com Techniques like Time-of-Flight (TOF) mass spectrometry also offer high sensitivity and resolution. nih.gov

Advanced Sample Preparation: Innovations in sample extraction and clean-up, such as the use of molecularly imprinted polymers (MIPs) for solid-phase extraction (SPE), can increase the selectivity for target analytes like 1,4,6,7-TBDF from complex samples. nih.gov

The table below summarizes key hyphenated techniques and their potential advancements for the analysis of 1,4,6,7-TBDF.

Technique Description Current Application for PBDFs Future Advancement
GC-MS Gas Chromatography separates volatile compounds, which are then identified by Mass Spectrometry. ijarnd.comStandard method for identifying and quantifying PBDFs in environmental samples. nih.govDevelopment of more selective columns and more sensitive MS detectors.
LC-MS Liquid Chromatography separates compounds in a liquid mobile phase before MS detection.Useful for less volatile brominated compounds.Improved interfaces to handle complex matrices and enhance ionization efficiency. nih.gov
GC-MS/MS Tandem Mass Spectrometry adds another layer of specificity, isolating a precursor ion and fragmenting it for more definitive identification.Increasingly used to differentiate isomers and reduce matrix interference.Wider adoption and development of standardized methods for routine analysis.

Mechanistic Insights into Environmental Biotransformation Pathways

Understanding how 1,4,6,7-TBDF is transformed by microorganisms in the environment is key to predicting its persistence and fate. Research on the biodegradation of related chlorinated compounds, such as polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), provides a model for how PBDFs might be broken down.

Microbial degradation of dibenzofuran and its halogenated derivatives can occur through different pathways depending on the conditions:

Aerobic Degradation: Under aerobic conditions, bacteria from genera such as Sphingomonas, Pseudomonas, and Burkholderia can initiate the degradation process. nih.gov This often involves an angular dioxygenase enzyme that attacks the carbon atoms adjacent to the ether bridge, leading to ring cleavage. nih.govethz.ch For example, Staphylococcus auriculans DBF63 can grow on dibenzofuran, breaking it down into intermediates like salicylic (B10762653) acid and gentisic acid. nih.gov

Anaerobic Degradation: In anaerobic environments like sediments, reductive dehalogenation is a key process. This involves the removal of bromine atoms, which can be carried out by halorespiring bacteria like Dehalococcoides. nih.gov This process typically reduces higher brominated congeners to lower brominated ones, which may then be susceptible to aerobic degradation.

Future research will need to focus specifically on the biotransformation of 1,4,6,7-TBDF. This includes isolating and characterizing the specific microbial consortia and enzymes responsible for its degradation. Studies investigating how environmental factors like the presence of other carbon sources affect degradation rates will also be crucial. For instance, studies on 2,3,7,8-TCDD have shown that the presence of certain co-substrates can either stimulate or inhibit biodegradation. frontiersin.org

Integration of Predictive Modeling (e.g., QSAR) with Empirical Data for Environmental Fate

Predictive modeling offers a powerful tool to estimate the environmental behavior of chemicals when experimental data is limited. yorksj.ac.uk Quantitative Structure-Activity Relationship (QSAR) models are computational methods that correlate the chemical structure of a compound with its physicochemical properties and biological activities. nih.govlongdom.org

For 1,4,6,7-TBDF, QSAR models can be used to predict key parameters related to its environmental fate:

Persistence: How long the compound remains in the environment.

Bioaccumulation: The potential for the compound to accumulate in living organisms.

Toxicity: The potential adverse effects on ecosystems and human health.

The development of robust QSAR models relies on high-quality empirical data for a range of related compounds. nih.gov Structure-activity relationships for polybrominated dibenzo-p-dioxins (PBDDs) have shown that the biological activity is highly dependent on the position of the halogen substituents, with compounds substituted at the lateral 2, 3, 7, and 8 positions being the most active. nih.gov

Future research will focus on integrating increasingly large datasets from experimental studies with advanced machine learning and artificial intelligence algorithms to build more accurate and predictive models for PBDFs. escholarship.org These models can help prioritize which congeners to study, guide the development of new analytical methods, and support risk assessment efforts by regulatory agencies. nih.gov The goal is to create a predictive platform that can reliably estimate the environmental fate and potential toxicity of compounds like 1,4,6,7-TBDF based on their molecular structure alone. nih.gov

Emerging Sources and Pathways of PBDF Release into the Environment

Identifying all sources of 1,4,6,7-TBDF is essential for controlling its release into the environment. While some sources are well-known, new or previously underestimated pathways are an area of active research.

Established sources of PBDFs include:

Industrial Thermal Processes: Formation during the incineration of waste containing brominated flame retardants (BFRs). researchgate.net

Impurities in BFRs: PBDFs can be present as contaminants in commercial BFR mixtures, such as polybrominated diphenyl ethers (PBDEs). nih.gov

E-waste dismantling: The improper processing of electronic waste is a significant source of PBDF release. researchgate.net

Emerging areas of research are focusing on more diffuse and indirect sources:

Transformation of Precursors: PBDEs can be transformed into PBDFs through processes like photolysis (degradation by sunlight). nih.govscilit.com This means that consumer products containing PBDEs can become a secondary source of PBDFs as they age and degrade. environment-agency.gov.uk

Atmospheric Deposition: PBDFs can be transported long distances in the atmosphere and deposited in remote areas, including the oceans. plymouth.ac.uk

Consumer Products and Dust: The wear and tear of consumer products in homes and offices can release PBDFs into dust, leading to human exposure. nih.gov

Future studies will likely use advanced analytical techniques to trace the origins of PBDFs found in the environment. This will involve analyzing the specific congener profiles in different environmental compartments (air, water, soil, biota) to create a "fingerprint" that can be matched to potential sources. As of March 2025, PBDDs and PBDFs have been listed under proposals for new Persistent Organic Pollutants (POPs) by the European Chemicals Agency, highlighting the regulatory concern over these compounds. freyrsolutions.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 1,4,6,7-Tetrabromo-dibenzofuran in laboratory settings?

  • Methodological Answer : Electrophilic bromination of dibenzofuran using bromine or brominating agents (e.g., N-bromosuccinimide) under controlled conditions (e.g., Lewis acid catalysis) is a common approach. Post-synthesis purification via column chromatography or recrystallization ensures high purity. For regioselective bromination, directing groups or steric effects must be optimized to achieve the 1,4,6,7-substitution pattern . Catalytic hydrogenolysis using transition metals (e.g., Pt-Ni/ZSM-5 catalysts) can also assist in intermediate steps .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and Br-substitution positions via C—H⋯H and Br⋯Br interactions .
  • GC-HRMS (Gas Chromatography-High Resolution Mass Spectrometry) : Validates molecular mass and isotopic patterns, especially for trace-level detection in environmental samples .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substitution patterns, while 2D techniques (e.g., COSY, NOESY) confirm spatial arrangements .

Q. How are thermochemical properties like enthalpy of formation determined for brominated dibenzofurans?

  • Methodological Answer : Experimental methods include:

  • Static bomb calorimetry : Measures combustion enthalpy to calculate standard molar formation enthalpy (ΔfH\Delta_fH^\circ) .
  • Differential Scanning Calorimetry (DSC) : Determines phase transitions (e.g., melting points) and associated enthalpies .
    Computational approaches like G3(MP2)//B3LYP hybrid DFT methods validate gas-phase thermochemical data .

Advanced Research Questions

Q. How can researchers resolve discrepancies between bioassay and GC-HRMS data when detecting this compound in environmental samples?

  • Methodological Answer : Bioassays like DR CALUX may indicate dioxin-like activity, but GC-HRMS is required for congener-specific identification. If regulated dioxins are undetected, conduct broad-spectrum GC-HRMS screening for alternative brominated congeners. For example, 2,3,7,8-TBDF (a structural analog) was identified in eggs and broiler fat using this approach, resolving false-positive bioassay results . Cross-validation with retention time matching and isotopic dilution improves accuracy .

Q. What experimental design considerations are critical for kinetic studies of this compound thermal decomposition?

  • Methodological Answer :

  • Reactor design : Use perfectly stirred reactors to ensure uniform temperature (500–950°C) and residence time .
  • Trace-level quantification : Employ sensitive detectors (e.g., GC-MS with electron capture) to monitor sub-ppm degradation products like brominated furans or phenols .
  • Mechanistic validation : Compare experimental data with kinetic models based on elementary steps (e.g., radical chain mechanisms) .

Q. How do microbial dioxygenases degrade brominated dibenzofurans, and what genetic tools characterize these pathways?

  • Methodological Answer :

  • Enzyme characterization : Rhodococcus opacus strain SAO101 employs lateral dioxygenases to cleave dibenzofuran rings. Gene cloning (e.g., via PCR amplification) and heterologous expression in E. coli validate enzyme activity .
  • Phylogenetic analysis : Align dioxygenase sequences (e.g., using BLAST) to identify conserved domains and catalytic residues .
  • Metabolite profiling : LC-MS/MS identifies intermediates (e.g., hydroxylated or dihydroxylated derivatives) formed during aerobic degradation .

Q. What computational strategies predict the environmental persistence and reactivity of this compound?

  • Methodological Answer :

  • DFT calculations : Model reaction pathways (e.g., debromination or oxidation) using software like Gaussian. Transition state analysis identifies energy barriers .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate bromine substitution patterns with bioaccumulation or toxicity using descriptors like log KowK_{ow} .

Data Contradiction and Validation

Q. How should conflicting thermochemical data (experimental vs. computational) for brominated dibenzofurans be reconciled?

  • Methodological Answer : Discrepancies often arise from phase differences (solid vs. gas). For example, experimental ΔfH\Delta_fH^\circ for crystalline dibenzofuran is -29.2 kJ/mol, while gas-phase calculations yield +55.0 kJ/mol due to sublimation enthalpy adjustments . Validate using combined calorimetry (solid) and computational gas-phase corrections.

Q. What statistical methods ensure reproducibility in dibenzofuran degradation studies?

  • Methodological Answer :

  • ANOVA with Tukey’s test : Identifies significant differences between triplicate degradation rates (e.g., microbial vs. thermal) at p<0.05p < 0.05 .
  • Calibration curves : Use linear regression (R2>0.98R^2 > 0.98) for GC-MS quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.